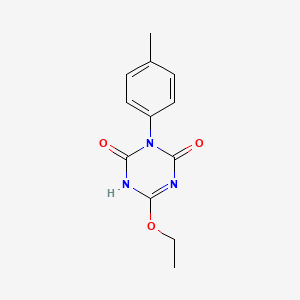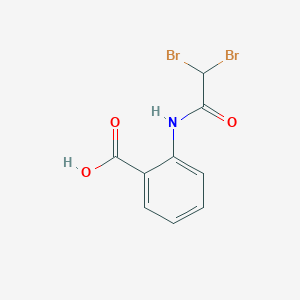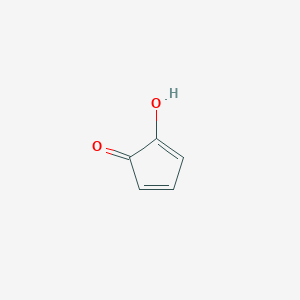
2-Hydroxycyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxycyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C₅H₄O₂ It is a derivative of cyclopentadienone, featuring a hydroxyl group attached to the cyclopentadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxycyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the photolysis or pyrolysis of precursor compounds such as 1,2-benzoquinone. The reaction typically requires specific conditions, such as low temperatures and an inert atmosphere, to prevent the dimerization of the product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. similar compounds are often produced using large-scale organic synthesis techniques, which involve controlled reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl group or the double bonds in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxycyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of 2-Hydroxycyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its reactive hydroxyl group and conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The compound’s ability to undergo sigmatropic shifts and Diels-Alder reactions is also of significant interest in understanding its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienone: The parent compound, which lacks the hydroxyl group.
Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in organometallic chemistry.
Cyclopenta-2,4-dien-1-one: Another derivative with different substituents.
Uniqueness
2-Hydroxycyclopenta-2,4-dien-1-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
64487-55-4 |
|---|---|
Formule moléculaire |
C5H4O2 |
Poids moléculaire |
96.08 g/mol |
Nom IUPAC |
2-hydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4O2/c6-4-2-1-3-5(4)7/h1-3H,(H,6,7) |
Clé InChI |
SFCQDZQJQMRZSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
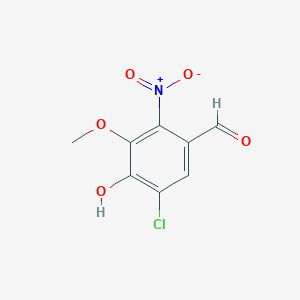
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
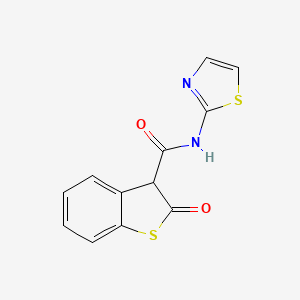
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
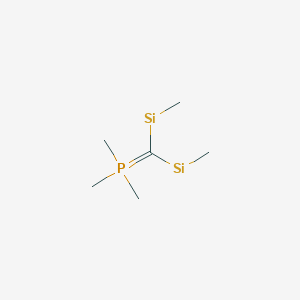
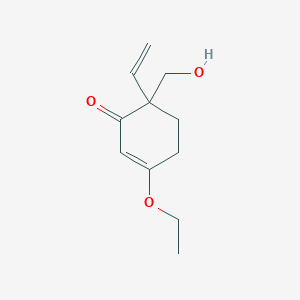
![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)

